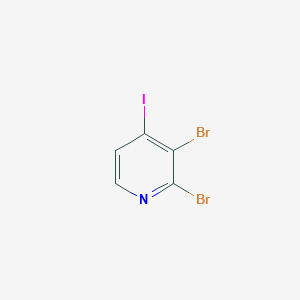

2,3-Dibromo-4-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H2Br2IN |

|---|---|

Molecular Weight |

362.79 g/mol |

IUPAC Name |

2,3-dibromo-4-iodopyridine |

InChI |

InChI=1S/C5H2Br2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H |

InChI Key |

YVZVDFYRVXHMLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1I)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2,3-Dibromo-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound 2,3-Dibromo-4-iodopyridine. This document is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The specific substitution pattern of halogens on the pyridine ring dictates the molecule's reactivity and potential applications. This compound is a hitherto sparsely documented derivative, offering unique potential for further functionalization through selective cross-coupling reactions at the distinct halogenated positions. This guide outlines a detailed experimental protocol for its synthesis via a regioselective lithiation and subsequent iodination of 2,3-dibromopyridine.

Proposed Synthesis of this compound

The proposed synthesis of this compound is based on the principle of regioselective deprotonation of 2,3-dibromopyridine at the 4-position, followed by quenching with an iodine electrophile. The regioselectivity of the lithiation is crucial and can be influenced by factors such as the choice of base, solvent, and temperature.

Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the regioselective lithiation of dihalopyridines.

Materials:

-

2,3-Dibromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be noted)

-

Diisopropylamine

-

Iodine (I₂)

-

Anhydrous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA) Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine via syringe. Slowly add n-butyllithium solution dropwise while maintaining the temperature at -78 °C. Stir the resulting solution at this temperature for 30 minutes to ensure complete formation of LDA.

-

Lithiation of 2,3-Dibromopyridine: In a separate flame-dried flask under an inert atmosphere, dissolve 2,3-dibromopyridine in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution dropwise to the 2,3-dibromopyridine solution via a cannula or syringe. The reaction mixture is typically stirred at -78 °C for 1-2 hours to ensure the formation of the 2,3-dibromo-4-lithiopyridine intermediate.

-

Iodination: Prepare a solution of iodine in anhydrous THF. While maintaining the reaction mixture at -78 °C, slowly add the iodine solution dropwise until a persistent brown color is observed, indicating the consumption of the lithiated species.

-

Quenching and Work-up: After the addition of iodine is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization Data

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dibromopyridine | C₅H₃Br₂N | 236.89 | White to off-white solid | 49-53 | 222 |

| This compound | C₅H₂Br₂IN | 362.79 | Predicted: Solid | Not Available | Not Available |

Predicted Spectroscopic Data

The following are predicted NMR spectral data for this compound. These predictions are based on computational models and should be confirmed by experimental data.

Predicted ¹H NMR (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 | d | 1H | H-6 |

| ~ 7.5 | d | 1H | H-5 |

Predicted ¹³C NMR (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~ 152 | C-6 |

| ~ 145 | C-2 |

| ~ 130 | C-5 |

| ~ 125 | C-3 |

| ~ 95 | C-4 |

Mass Spectrometry (MS):

-

Expected [M]⁺: m/z = 362.79

-

Isotopic Pattern: A characteristic pattern due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) and one iodine isotope (¹²⁷I) is expected.

Infrared (IR) Spectroscopy:

-

Characteristic peaks for C-Br, C-I, and C=N stretching, as well as aromatic C-H bending vibrations, are expected.

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Diisopropylamine is a corrosive and flammable liquid.

-

Iodine is a corrosive solid and its vapors are harmful.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

This technical guide provides a foundational protocol for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the procedure as necessary and to perform thorough characterization of the final product.

Technical Guide: Properties of 2,3-Dibromo-4-iodopyridine and Related Isomers

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Physical and Chemical Properties of 2,3-Dibromo-4-iodopyridine

Executive Summary

This technical guide addresses the physical and chemical properties of this compound. Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific experimental data for the this compound isomer. This suggests that it is either a novel, rare, or not extensively characterized compound.

However, to provide valuable insights for researchers in the field, this guide presents a comprehensive overview of the available data for several closely related and commercially available isomers of di-bromo-iodo-pyridine. This comparative analysis of its structural analogs will serve as a foundational resource for predicting the characteristics and reactivity of this compound. The guide also includes a generalized synthetic methodology for this class of compounds.

Physicochemical Properties of Bromo-Iodo-Pyridine Isomers

The following tables summarize the known physical and chemical properties of various bromo-iodo-pyridine isomers. This data can be used to estimate the properties of the this compound isomer.

| Property | 2-Bromo-4-iodopyridine | 4-Bromo-2-iodopyridine | 5-Bromo-2-iodopyridine | 3-Bromo-4-iodopyridine |

| Molecular Formula | C₅H₃BrIN | C₅H₃BrIN | C₅H₃BrIN | C₅H₃BrIN |

| Molecular Weight | 283.89 g/mol [1][] | 283.89 g/mol [3] | 283.89 g/mol | 283.89 g/mol [4] |

| Melting Point | 61 °C[5] | No data available | 113-117 °C | No data available |

| Boiling Point | 286.7 °C (Predicted)[][5] | No data available | No data available | No data available |

| Density | 2.347 g/cm³ (Predicted)[][5] | No data available | No data available | No data available |

| Solubility | Slightly soluble in water[5] | No data available | No data available | No data available |

| CAS Number | 100523-96-4[1][][5] | 100523-83-9[3] | 223463-13-6 | 89167-19-1[4] |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general approach to the synthesis of halogenated pyridines involves the diazotization of an aminopyridine precursor, followed by a Sandmeyer-type reaction.

A plausible synthetic route for a di-bromo-iodo-pyridine is outlined in the workflow below. This process would typically start from a suitable di-bromo-amino-pyridine, which is then converted to the target iodo-compound.

Generalized Synthetic Workflow for a Di-bromo-iodo-pyridine

Caption: Generalized workflow for the synthesis of a di-bromo-iodo-pyridine.

Reactivity and Chemical Properties

Halogenated pyridines are versatile intermediates in organic synthesis. The bromine and iodine substituents can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of functional groups. The reactivity of the halogens is influenced by their position on the pyridine ring. Generally, iodine is a better leaving group than bromine in such reactions.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for this compound or its close isomers. Research on some halogenated pyridines has explored their potential as intermediates in the synthesis of pharmaceutically active compounds. For instance, 2-Bromo-4-iodopyridine has been investigated for its potential as an inhibitor of the bacterial enzyme catechol-O-methyltransferase (COMT).[1] However, a detailed understanding of the biological effects of this compound would require dedicated screening and in-depth pharmacological studies.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a valuable starting point for researchers by summarizing the properties of its known isomers. The provided data and generalized synthetic workflow can inform the design of future studies aimed at synthesizing and characterizing this novel compound. Further experimental investigation is necessary to elucidate the specific physical, chemical, and biological properties of this compound.

References

Technical Guide: Halogenated Pyridines for Research and Development

For the attention of: Researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

Publicly accessible chemical databases do not currently list a specific CAS number for 2,3-Dibromo-4-iodopyridine. However, several structural isomers are commercially available and have been characterized. The data for these related compounds are summarized below to provide a comparative reference for researchers working with halogenated pyridines.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromo-4-iodopyridine | 100523-96-4[1][2][3][][5][6][7] | C5H3BrIN | 283.89 | 61[7] | 286.7±25.0 (Predicted)[][7] |

| 4-Bromo-2-iodopyridine | 100523-83-9[8] | C5H3BrIN | 283.89[8] | Not available | Not available |

| 3,5-Dibromo-4-iodopyridine | 1214383-75-1[9] | C5H2Br2IN | 362.79[9] | Not available | Not available |

Molecular Structure

The molecular structure of a pyridine ring is fundamental to its chemical reactivity. The positions of the halogen substituents dramatically influence the electronic properties and, consequently, the synthetic utility of the molecule. Below are the 2D representations of the discussed isomers.

2-Bromo-4-iodopyridine:

4-Bromo-2-iodopyridine:

3,5-Dibromo-4-iodopyridine:

Experimental Protocols: Synthesis of Halogenated Pyridines

While a specific protocol for this compound is not available, the synthesis of the related compound 3,5-Dibromo-4-iodopyridine provides a valuable reference for the experimental methodologies employed in the synthesis of multi-halogenated pyridines.

Synthesis of 3,5-Dibromo-4-iodopyridine via Diazotization[10]

This method involves the diazotization of 3,5-Dibromo-4-aminopyridine followed by an in-situ iodination reaction.

Materials:

-

3,5-Dibromo-4-aminopyridine

-

40% Sulfuric Acid

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Cuprous Iodide (CuI)

-

10% Sodium Hydroxide Solution

-

Trichloromethane (Chloroform)

-

5% Sodium Hydroxide Solution

-

Saturated Sodium Chloride Solution

-

Anhydrous Sodium Sulfate

-

n-Hexane

Procedure:

-

To a three-necked flask, add 40% sulfuric acid.

-

At 15°C, add 3,5-Dibromo-4-aminopyridine in portions.

-

Heat the mixture to 45°C and stir until the solid is completely dissolved.

-

Cool the reaction flask to room temperature and then further cool using an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite, maintaining the temperature between 0-3°C.

-

After the addition is complete, stir the mixture for an additional 15 minutes.

-

Concurrently, add a saturated aqueous solution of potassium iodide and a 30% sulfuric acid solution of cuprous iodide to the reaction system. Maintain the temperature at 0-5°C during this addition.

-

After addition, rapidly heat the reaction mixture to between 80-100°C and maintain this temperature with stirring for 2 hours.

-

Cool the reaction mixture and pour it into ice water with stirring, which will cause the crude product to precipitate.

-

Filter the mixture. Neutralize the filtrate to a pH of 6.0 with a 10% sodium hydroxide solution and extract with trichloromethane.

-

Separate the organic phase and neutralize it to a pH of 7.5 with a 5% sodium hydroxide solution.

-

Wash the organic phase with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield the crude 3,5-Dibromo-4-iodopyridine.

-

The crude product can be further purified by recrystallization from n-hexane to yield the pure compound.

Experimental Workflow and Logical Relationships

The synthesis of halogenated pyridines often involves multi-step processes. The following diagram illustrates the general workflow for the synthesis of 3,5-Dibromo-4-iodopyridine as described in the experimental protocol.

Caption: Synthesis workflow for 3,5-Dibromo-4-iodopyridine.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature regarding the signaling pathways directly modulated by this compound or its close isomers. However, halogenated pyridines are a well-established class of compounds in drug discovery and are known to be key structural motifs in various biologically active molecules. For instance, 2-Bromo-4-iodopyridine has been investigated for its potential as an inhibitor of the bacterial enzyme catechol-O-methyltransferase (COMT) and has shown antimicrobial activity.[1] The versatile reactivity of the carbon-halogen bonds allows for the use of these compounds as building blocks in the synthesis of more complex molecules with a wide range of biological targets. Further research is required to elucidate the specific biological functions and potential therapeutic applications of this compound and its related isomers.

References

- 1. biosynth.com [biosynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Bromo-4-iodopyridine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 5. 2-Bromo-4-iodopyridine | 100523-96-4 [sigmaaldrich.com]

- 6. 2-Bromo-4-iodopyridine | CAS: 100523-96-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 2-Bromo-4-iodopyridine | 100523-96-4 [amp.chemicalbook.com]

- 8. 4-Bromo-2-iodopyridine | C5H3BrIN | CID 29921876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cymitquimica.com [cymitquimica.com]

Spectroscopic Data and Analysis of 2,3-Dibromo-4-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3-Dibromo-4-iodopyridine, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available experimental spectra for this specific isomer, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to serve as a reference for researchers. Detailed experimental protocols for the acquisition of this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values have been generated using a combination of computational prediction tools and analysis of data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 8.1 - 8.3 | Doublet (d) | 5.0 - 5.5 |

| H-6 | 7.9 - 8.1 | Doublet (d) | 5.0 - 5.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 125 - 130 |

| C-4 | 100 - 105 |

| C-5 | 140 - 145 |

| C-6 | 155 - 160 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretching (aromatic) | Medium |

| 1600 - 1550 | C=C stretching (pyridine ring) | Strong |

| 1550 - 1400 | C=N stretching (pyridine ring) | Strong |

| 1200 - 1000 | C-H in-plane bending | Medium |

| 850 - 750 | C-H out-of-plane bending | Strong |

| 700 - 600 | C-Br stretching | Strong |

| 600 - 500 | C-I stretching | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Predicted Relative Abundance (%) |

| 362.73 | [M]⁺ (C₅H₂⁷⁹Br₂¹²⁷I N) | 50 |

| 364.73 | [M+2]⁺ (C₅H₂⁷⁹Br⁸¹Br¹²⁷I N) | 100 |

| 366.73 | [M+4]⁺ (C₅H₂⁸¹Br₂¹²⁷I N) | 50 |

| 283.83 | [M-Br]⁺ | Major Fragment |

| 235.84 | [M-I]⁺ | Major Fragment |

| 206.94 | [M-Br-I]⁺ | Minor Fragment |

| 156.95 | [M-2Br-I]⁺ (C₅H₂N) | Minor Fragment |

Note: The isotopic pattern for the molecular ion is predicted based on the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of halogenated aromatic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Parameters:

-

Spectral Width: 16 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

-

Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of this compound with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press. Alternatively, for a solid-state measurement, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Analysis: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, collect the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization:

-

Technique: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Instrument: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Mass Range: m/z 50-500.

-

-

Data Acquisition: Acquire the mass spectrum in full scan mode.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of this compound in EI-MS.

An In-depth Technical Guide on the Solubility and Stability of 2,3-Dibromo-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromo-4-iodopyridine is a polyhalogenated heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Halogenated pyridines serve as versatile building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), due to the strategic placement of halogens that can be selectively functionalized through various cross-coupling reactions.[1][2] The bromine and iodine substituents on the pyridine ring offer distinct reactivity profiles, making this compound a potentially valuable intermediate for creating diverse molecular architectures.[1] An understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a potential component in drug development.[3][4][5]

Physicochemical Properties

While specific data for this compound is unavailable, the properties of related compounds suggest it is a solid at room temperature with low aqueous solubility.

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C₅H₂Br₂IN | |

| Molecular Weight | 362.79 g/mol | |

| Physical Form | Solid | Based on related di- and tri-halogenated pyridines. |

| Melting Point | Expected to be a solid with a defined melting point. | 2,3-dibromopyridine has a melting point of 55-64°C.[6] 4-iodopyridine has a melting point of 94-99°C.[7] |

| Aqueous Solubility | Very low to insoluble | 2,3-dibromopyridine is insoluble in water.[8] 4-iodopyridine is slightly soluble in water.[9] The presence of three large halogen atoms would likely decrease aqueous solubility. |

| Organic Solvent Solubility | Likely soluble in polar aprotic and nonpolar organic solvents. | Halogenated pyridines are generally soluble in solvents like methanol, dichloromethane, and THF.[9] |

Solubility Profile

The solubility of a compound is a critical parameter for its application in chemical reactions and for its formulation in drug delivery systems. Based on analogous compounds, a qualitative solubility profile for this compound is proposed below.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | Halogenated pyridines generally exhibit low water solubility.[8] |

| Methanol, Ethanol | Soluble | 4-iodopyridine is soluble in methanol. | |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are capable of dissolving a wide range of organic compounds. |

| Acetonitrile (ACN) | Soluble | Commonly used as a solvent for organic reactions. | |

| Nonpolar | Dichloromethane (DCM), Chloroform | Soluble | "Like dissolves like" principle suggests solubility in halogenated solvents. |

| Tetrahydrofuran (THF), Diethyl Ether | Soluble | Common solvents for organic synthesis. | |

| Hexanes, Toluene | Sparingly Soluble to Insoluble | The polarity of the pyridine nitrogen may limit solubility in highly nonpolar solvents. |

Stability Profile

The stability of this compound under various conditions is crucial for its storage, handling, and use in chemical synthesis. The primary areas of concern for halogenated pyridines are thermal stability, photostability, and stability across a range of pH values.

Table 3: Predicted Stability of this compound

| Stability Type | Condition | Predicted Stability | Rationale/Concern |

| Thermal Stability | Elevated Temperatures | Likely stable to a certain temperature, but may decompose at higher temperatures. | Thermal analysis of heterocyclic compounds shows they are generally stable up to a point before undergoing decomposition.[10][11][12] |

| Photostability | Exposure to UV/Visible Light | Potentially unstable. | Halogenated organic compounds, particularly those with iodine, can be light-sensitive.[7][13] |

| pH Stability | Acidic, Neutral, Basic aqueous solutions | Generally stable, but extreme pH and elevated temperatures could lead to degradation. | The pyridine ring is generally stable, but halogen substituents can be susceptible to nucleophilic substitution under certain conditions. |

Experimental Protocols

The following sections detail the experimental methodologies to definitively determine the solubility and stability of this compound.

Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method to assess the solubility of the compound in various solvents.[14][15][16]

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, dichloromethane, hexanes).

-

Mixing: Vigorously shake or vortex each tube for 60 seconds at a controlled ambient temperature (e.g., 25°C).

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Protocol for Determining Quantitative Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

-

Preparation: Prepare a saturated solution by adding an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: Shake the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or µM.

Protocol for Assessing Thermal Stability (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition.[10][11]

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of this compound into a TGA sample pan.

-

Instrumentation: Place the sample pan in a TGA instrument.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.[12][17]

Protocol for Assessing Photostability (ICH Q1B Guideline)

This protocol follows the International Council for Harmonisation (ICH) guidelines for photostability testing.[18][19][20][21][22]

-

Sample Preparation: Prepare samples of this compound as a solid and in a solution (e.g., in methanol). Place the samples in chemically inert, transparent containers. A dark control sample, protected from light, should be prepared in parallel.

-

Light Exposure: Expose the samples to a light source that provides a minimum of 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: After exposure, compare the samples to the dark control. Analyze for any changes in physical appearance (e.g., color change) and for the formation of degradation products using a stability-indicating HPLC method.

-

Evaluation: A significant change in the sample compared to the control indicates photolability.

Protocol for Assessing pH Stability

This protocol evaluates the stability of the compound in aqueous solutions at different pH values.[23][24][25][26]

-

Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, pH 7.4, and pH 9).

-

Sample Incubation: Prepare solutions of this compound in each buffer at a known concentration. Incubate these solutions at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the aliquots using a validated HPLC method to determine the concentration of the remaining this compound.

-

Data Analysis: Plot the concentration of the compound against time for each pH. Calculate the degradation rate constant and the half-life of the compound at each pH.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: General Experimental Workflow

Application in Suzuki Cross-Coupling Reaction

Halogenated pyridines are frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds.[27][28] The differential reactivity of the C-Br and C-I bonds can potentially be exploited for selective functionalization.

Caption: Suzuki Cross-Coupling Pathway

References

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L19527.14 [thermofisher.com]

- 7. 4-Iodopyridine | 15854-87-2 [chemicalbook.com]

- 8. 2,3-Dibromopyridine CAS#: 13534-89-9 [m.chemicalbook.com]

- 9. chempanda.com [chempanda.com]

- 10. mdpi.com [mdpi.com]

- 11. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Dru… [ouci.dntb.gov.ua]

- 12. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Iodopyridine 15854-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. chem.ws [chem.ws]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

- 17. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. jordilabs.com [jordilabs.com]

- 20. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 21. youtube.com [youtube.com]

- 22. database.ich.org [database.ich.org]

- 23. researchgate.net [researchgate.net]

- 24. ibisscientific.com [ibisscientific.com]

- 25. hudsonlabautomation.com [hudsonlabautomation.com]

- 26. enamine.net [enamine.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Utility of 2,3-Dibromo-4-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the commercial availability, potential synthetic routes, and prospective applications of the highly functionalized heterocyclic building block, 2,3-Dibromo-4-iodopyridine. Due to its unique substitution pattern, this compound presents itself as a versatile precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited, this guide provides essential information based on available supplier data and knowledge of related polyhalogenated pyridines, offering a valuable resource for researchers looking to incorporate this or similar scaffolds into their synthetic programs.

Commercial Availability and Suppliers

This compound is a specialized chemical available from a limited number of suppliers. The primary identified commercial source is BLD Pharm, which lists the compound under the following identifiers:

| Parameter | Value |

| CAS Number | 1353056-43-5 |

| Supplier | BLD Pharm |

| Product Number | BD01314945 |

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table includes predicted properties from computational models and data for a structurally related, more characterized isomer, 2-Bromo-4-iodopyridine, to provide a contextual reference.

| Property | This compound (Predicted/Inferred) | 2-Bromo-4-iodopyridine (Experimental Data) |

| Molecular Formula | C₅H₂Br₂IN | C₅H₃BrIN |

| Molecular Weight | 362.79 g/mol | 283.89 g/mol |

| Boiling Point | Predicted: ~350-400 °C at 760 mmHg | 286.7 °C at 760 mmHg[][2] |

| Melting Point | Data not available | 61 °C[2] |

| Density | Predicted: ~2.8 g/cm³ | 2.347 g/cm³[] |

| Appearance | Likely a solid at room temperature | White to yellow or orange powder/crystal[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | Slightly soluble in water[2] |

Note: The predicted values for this compound should be used as estimations only. Experimental determination is required for accurate characterization.

Potential Synthetic Routes

While a specific, validated synthetic protocol for this compound is not prominently published, a plausible route can be conceptualized based on established pyridine chemistry. A common strategy for the synthesis of polysubstituted pyridines involves the functionalization of a pre-existing pyridine ring. A hypothetical, yet chemically sound, synthetic workflow is outlined below.

This proposed pathway begins with a suitable aminopyridine precursor, which undergoes bromination to install the bromine atoms. Subsequent diazotization of the amino group, followed by a Sandmeyer-type reaction with a source of iodide, would yield the final trihalogenated product. The regioselectivity of each step would be critical and require careful optimization of reaction conditions.

Potential Applications and Experimental Workflows

The true value of this compound for researchers lies in its potential as a versatile building block in organic synthesis, particularly in the construction of novel pharmaceutical and materials science candidates. The differential reactivity of the halogen substituents (I > Br) under various cross-coupling conditions allows for sequential and site-selective functionalization.

Cross-Coupling Reactions

The primary application for a molecule like this compound is in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are cornerstones of modern drug discovery, enabling the formation of carbon-carbon bonds.

A logical experimental workflow for a sequential cross-coupling strategy is depicted below.

Experimental Protocol: General Procedure for a Selective Suzuki-Miyaura Coupling

While a specific protocol for this compound is not available, the following general procedure, adapted from literature on polyhalogenated pyridines, can serve as a starting point for a selective Suzuki-Miyaura coupling at the more reactive C4-iodine position.

-

Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: The flask is purged with an inert gas (e.g., Argon or Nitrogen), and a degassed solvent system (e.g., a mixture of dioxane and water or DMF) is added.

-

Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for a period of 2 to 24 hours, with reaction progress monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the C4-arylated pyridine derivative.

Further functionalization of the remaining bromine atoms would likely require more forcing reaction conditions or a different catalyst/ligand system.

Conclusion

This compound is a commercially available, albeit not extensively characterized, chemical intermediate. Its highly functionalized structure makes it a promising substrate for the synthesis of complex, polysubstituted pyridine derivatives through selective, sequential cross-coupling reactions. This guide provides a foundational understanding of its availability and potential utility. Researchers are encouraged to perform their own characterization and reaction optimization to fully harness the synthetic potential of this versatile building block.

References

A Comprehensive Review of the Synthetic Utility of 2,3-Dibromo-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyfunctionalized pyridines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, halogenated pyridines serve as versatile building blocks, offering multiple reaction sites for the strategic introduction of diverse functionalities. 2,3-Dibromo-4-iodopyridine is a highly functionalized pyridine derivative with three distinct halogen atoms, presenting a unique platform for selective chemical transformations. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) under various catalytic conditions allows for a stepwise and regioselective approach to the synthesis of complex substituted pyridines. This technical guide provides an in-depth literature review of the known and anticipated reactions of this compound, offering a valuable resource for researchers in organic synthesis and drug discovery.

Synthesis of this compound

While the literature on the specific reactions of this compound is sparse, its synthesis can be envisaged through established methodologies for the halogenation of pyridines. A plausible synthetic route could involve the diazotization of a corresponding aminopyridine precursor, a common method for the introduction of iodine into aromatic rings. For instance, the synthesis of the related isomer 3,5-dibromo-4-iodopyridine has been reported via the diazotization of 3,5-dibromo-4-aminopyridine.[1][2]

A potential synthetic pathway to this compound is illustrated below. This proposed scheme is based on known transformations of pyridine derivatives.

Figure 1. Proposed synthetic route to this compound.

Regioselective Cross-Coupling Reactions

The primary synthetic utility of this compound lies in its potential for regioselective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C4-position.[3]

General Reactivity Pathway

The anticipated reactivity order allows for a stepwise functionalization strategy. The initial reaction is expected to occur exclusively at the C4-position (the site of the iodine atom). Subsequent reactions can then be directed towards the C2 or C3 positions, potentially with differing selectivity based on the reaction conditions and the nature of the substituent at C4.

Figure 2. Stepwise functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, the reaction with a boronic acid or ester is expected to proceed selectively at the C4-position.

Experimental Protocol (Hypothetical):

Based on general procedures for Suzuki-Miyaura reactions of iodo-pyridines, a typical protocol would involve the following:[4][5][6]

| Reagent/Component | Molar Equivalents |

| This compound | 1.0 |

| Aryl/Alkenyl Boronic Acid | 1.1 - 1.5 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 0.02 - 0.05 |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 2.0 - 3.0 |

| Solvent | Anhydrous Dioxane, Toluene, or DME/H₂O |

| Temperature | 80 - 110 °C |

| Reaction Time | 2 - 24 hours |

Table 1. Hypothetical conditions for Suzuki-Miyaura coupling at the C4-position.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties. The reaction of this compound with a terminal alkyne would selectively yield a 4-alkynyl-2,3-dibromopyridine.

Experimental Protocol (Hypothetical):

A general procedure for the Sonogashira coupling of a related compound, 2-amino-3-bromopyridine, has been reported and can be adapted.[7][8]

| Reagent/Component | Molar Equivalents |

| This compound | 1.0 |

| Terminal Alkyne | 1.2 - 1.5 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | 0.02 - 0.05 |

| Copper(I) Iodide (CuI) | 0.05 - 0.10 |

| Base (e.g., Triethylamine, Diisopropylamine) | 2.0 - 5.0 |

| Solvent | Anhydrous THF or DMF |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 2 - 12 hours |

Table 2. Hypothetical conditions for Sonogashira coupling at the C4-position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Selective amination at the C4-position of this compound is anticipated.

Experimental Protocol (Hypothetical):

General protocols for the Buchwald-Hartwig amination of aryl halides are well-established.[9][10][11]

| Reagent/Component | Molar Equivalents |

| This compound | 1.0 |

| Amine | 1.1 - 1.5 |

| Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | 0.01 - 0.05 |

| Ligand (e.g., BINAP, XPhos, RuPhos) | 0.02 - 0.10 |

| Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | 1.5 - 2.5 |

| Solvent | Anhydrous Toluene or Dioxane |

| Temperature | 80 - 120 °C |

| Reaction Time | 4 - 24 hours |

Table 3. Hypothetical conditions for Buchwald-Hartwig amination at the C4-position.

Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, offers an alternative for C-C bond formation and is known for its high functional group tolerance. The reaction would be expected to occur at the C-I bond.

Experimental Protocol (Hypothetical):

General conditions for Negishi couplings of aryl halides can be applied.[12]

| Reagent/Component | Molar Equivalents |

| This compound | 1.0 |

| Organozinc Reagent (R-ZnX) | 1.2 - 2.0 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 0.02 - 0.05 |

| Solvent | Anhydrous THF or DMF |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 1 - 12 hours |

Table 4. Hypothetical conditions for Negishi coupling at the C4-position.

Metal-Halogen Exchange Reactions

Metal-halogen exchange reactions, typically using organolithium or Grignard reagents, offer a pathway to generate a nucleophilic pyridine species. Given the higher reactivity of iodine, the exchange is expected to occur selectively at the C4-position, especially at low temperatures.[13][14] The resulting organometallic intermediate can then be trapped with various electrophiles.

Reaction Pathway:

Figure 3. Metal-halogen exchange and subsequent functionalization.

Experimental Protocol (Hypothetical):

Based on procedures for related bromo- and iodo-pyridines:[15][16]

| Reagent/Component | Molar Equivalents |

| This compound | 1.0 |

| Organolithium Reagent (e.g., n-BuLi, t-BuLi) | 1.0 - 1.2 |

| Solvent | Anhydrous THF or Diethyl Ether |

| Temperature | -78 °C to -100 °C |

| Reaction Time | 30 minutes to 2 hours |

| Electrophile | 1.2 - 2.0 |

Table 5. Hypothetical conditions for metal-halogen exchange at the C4-position.

Conclusion and Future Outlook

This compound represents a highly promising, albeit underexplored, building block in organic synthesis. The predictable and significant difference in the reactivity of its carbon-halogen bonds provides a clear strategic advantage for the regioselective synthesis of polysubstituted pyridines. While specific experimental data for this substrate is currently lacking in the public domain, the well-established methodologies for cross-coupling and metal-halogen exchange reactions on related polyhalogenated pyridines provide a strong foundation for its synthetic application.

Future research in this area should focus on the experimental validation of the predicted reactivity and the development of optimized protocols for a range of transformations. The exploration of sequential cross-coupling reactions, first at the C4-position and subsequently at the C2 and C3 positions, will be crucial in unlocking the full synthetic potential of this versatile molecule. The resulting highly substituted pyridine derivatives are of significant interest to the pharmaceutical and materials science communities, making this compound a valuable target for further investigation.

References

- 1. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 2. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? [ouci.dntb.gov.ua]

- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 14. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hwpi.harvard.edu [hwpi.harvard.edu]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2,3-Dibromo-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and disposal methods for 2,3-Dibromo-4-iodopyridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is extrapolated from data on structurally similar halogenated pyridines. Researchers should handle this compound with the utmost care, assuming it to be hazardous.

Hazard Identification and Classification

This compound is not commercially available with a specific GHS classification. However, based on the hazard classifications of analogous compounds such as 2-bromo-4-iodopyridine and 4-iodopyridine, it is prudent to assume that this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Anticipated GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

| Property | 2-Bromo-4-iodopyridine | 5-Bromo-2-iodopyridine | 4-Bromo-2-iodopyridine |

| CAS Number | 100523-96-4[2][3] | 223463-13-6 | 100523-83-9 |

| Molecular Formula | C5H3BrIN[2] | C5H3BrIN | C5H3BrIN |

| Molecular Weight | 283.89 g/mol [3] | 283.89 g/mol | 283.89 g/mol [4] |

| Appearance | White to pale cream to pale yellow crystals or powder[2] | Solid | Not specified |

| Melting Point | 59.0-68.0 °C[2] | 113-117 °C | Not specified |

| Purity | ≥96.0% (GC)[2] | 97% | Not specified |

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound.

3.2. Engineering Controls

-

Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.

3.3. Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Protect from light.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

While specific experimental protocols for this compound are not published, a general workflow for handling and use in a synthetic procedure can be outlined. The synthesis of a similar compound, 3,5-dibromo-4-iodopyridine, involves diazotization of the corresponding aminopyridine followed by iodination. This suggests that handling of reagents such as sodium nitrite and hydrobromic acid may be necessary, requiring additional specific safety precautions.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Segregation: Collect all residues, contaminated materials, and solvents in a designated, properly labeled, and sealed container for halogenated organic waste.

-

Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash. Follow all federal, state, and local environmental regulations.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment and the guidance of a qualified safety professional. Always consult the most current safety data and institutional protocols before handling any chemical.

References

- 1. 2-Bromo-4-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Bromo-4-iodopyridine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Bromo-2-iodopyridine | C5H3BrIN | CID 29921876 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Reactivity of 2,3-Dibromo-4-iodopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 2,3-Dibromo-4-iodopyridine, a polysubstituted heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental studies on this specific molecule, this document synthesizes established principles of organic chemistry, computational predictions, and experimental data from closely related analogues to forecast its chemical behavior. The guide focuses on the three primary reaction pathways available to polyhalogenated pyridines: nucleophilic aromatic substitution (SNAr), metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. By examining the electronic and steric effects of the halogen substituents at the C2, C3, and C4 positions, a predictive framework for regioselective functionalization is established. This document is intended to serve as a foundational resource for researchers designing synthetic routes involving this compound and other similarly substituted pyridines.

Introduction: The Electronic Landscape of a Trihalopyridine

The reactivity of the pyridine ring is fundamentally governed by the electron-withdrawing nature of the nitrogen atom, which creates a π-deficient system. This inherent electronic property makes the ring susceptible to nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions where the nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate.

The introduction of three halogen atoms—two bromine atoms at C2 and C3, and an iodine atom at C4—further modulates this reactivity profile through a combination of inductive and resonance effects. All three halogens are inductively electron-withdrawing, further increasing the electrophilicity of the pyridine ring. The relative influence of the halogens on the different reaction types is a key determinant of the regioselectivity of functionalization.

Key Theoretical Principles:

-

Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr is dependent on the ability of the leaving group to depart and the stability of the intermediate. For halogens, the stability of the anion (I- > Br- > Cl- > F-) would suggest iodine is the best leaving group. However, in SNAr, the rate-determining step is often the initial nucleophilic attack, which is favored by more electronegative halogens that can better stabilize the intermediate through inductive effects. The position of the halogen is also critical, with the C2 and C4 positions being highly activated towards nucleophilic attack due to resonance stabilization involving the nitrogen atom.

-

Metal-Halogen Exchange: This reaction is driven by the formation of a more stable organometallic species. The rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl. This is due to the weaker C-I bond compared to the C-Br and C-Cl bonds.

-

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille): The first step in the catalytic cycle is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The rate of this step is also dependent on the bond strength, following the order C-I > C-Br > C-Cl.

Based on these principles, we can predict the following reactivity patterns for this compound.

Predicted Reactivity and Regioselectivity

The interplay of the three halogens at their respective positions on the pyridine ring allows for a nuanced and potentially highly selective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position, bearing the iodine, is predicted to be the most susceptible to nucleophilic attack. This is due to both the electronic activation of the γ-position by the ring nitrogen and the good leaving group ability of iodide. The C2-bromo substituent is also at an activated position, but the C-Br bond is stronger than the C-I bond, making it a less favorable site for substitution under kinetic control. The C3-bromo substituent is at a meta-like position relative to the nitrogen and is therefore significantly less activated towards SNAr.

Predicted Order of Reactivity for SNAr: C4-I > C2-Br >> C3-Br

Metal-Halogen Exchange

The much weaker carbon-iodine bond compared to the carbon-bromine bond makes the C4-iodo group the primary site for metal-halogen exchange. With careful control of stoichiometry and temperature, highly selective lithiation or magnesiation at the C4 position should be achievable.

Predicted Order of Reactivity for Metal-Halogen Exchange: C4-I >> C2-Br > C3-Br

Palladium-Catalyzed Cross-Coupling Reactions

Similar to metal-halogen exchange, the rate-determining oxidative addition step in cross-coupling reactions is highly sensitive to the carbon-halogen bond strength. Therefore, the C4-iodo position is expected to be the most reactive site for Suzuki, Stille, Heck, and other related palladium-catalyzed transformations.

Predicted Order of Reactivity for Cross-Coupling: C4-I >> C2-Br > C3-Br

Quantitative Data from Analogous Systems

While specific quantitative data for this compound is unavailable, the following tables summarize representative data from the literature for analogous polyhalogenated pyridines. This data serves to illustrate the predicted reactivity trends.

Table 1: Nucleophilic Aromatic Substitution on Halopyridines

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2,3,5-Trichloropyridine | Hydroquinone, KOH | DMSO, 160°C, 3h | 4-(3,5-dichloropyridyloxy)phenol | Not specified | Patent US04529438 |

| 2-Bromo-5-iodopyridine | Piperidine | Methanol | 2-Piperidin-5-iodopyridine | High | General Reactivity |

| 2,4-Dichloropyrimidine | Methylamine | Not specified | Mixture of C2 and C4 substitution | ~50/50 | Computational Study |

Table 2: Metal-Halogen Exchange on Halopyridines

| Substrate | Reagent | Conditions | Major Product | Yield (%) | Reference |

| 2,6-Dibromopyridine | n-BuLi | Dichloromethane, -78°C | 2-Bromo-6-lithiopyridine | 70-100 | BYU ScholarsArchive |

| 3,5-Dibromopyridine | TMPMgCl·LiCl | -25°C, 0.5h | 2-Magnesiated-3,5-dibromopyridine | 85 (after quench) | Z. Naturforsch. |

| Aryl Iodide | i-PrMgCl | Not specified | Arylmagnesium chloride | High | General Reactivity |

Table 3: Palladium-Catalyzed Cross-Coupling of Halopyridines

| Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) |

| 3,5-Dibromo-2-tosyloxypyridine | Phenylboronic acid | Pd(PPh3)4 | Not specified | 3-Bromo-5-phenyl-2-tosyloxypyridine | 85 |

| 2-Bromopyridine | Alkynyl Grignard | None (photo-promoted) | Purple light | 2-Alkynylpyridine | High |

| Aryl Bromide | Organotin reagent | Pd(OAc)2/Dabco | Not specified | Biaryl | High |

Experimental Protocols (Adapted from Analogous Systems)

The following are detailed, theoretical protocols for key transformations of this compound, adapted from established procedures for similar substrates. These are predictive protocols and require experimental validation.

Protocol for Nucleophilic Aromatic Substitution at C4

Reaction: Selective substitution of the C4-iodo group with a generic nucleophile (e.g., an alkoxide).

Materials:

-

This compound

-

Sodium methoxide (or other desired alkoxide)

-

Anhydrous Dimethylformamide (DMF)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the substrate.

-

Add sodium methoxide (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Selective Metal-Halogen Exchange at C4

Reaction: Selective lithium-halogen exchange at the C4-iodo position.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., benzaldehyde)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous, low-temperature reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet, add this compound (1.0 eq).

-

Add anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70°C.

-

Stir the mixture at -78°C for 30-60 minutes.

-

Add the desired electrophile (e.g., benzaldehyde, 1.2 eq) dropwise at -78°C.

-

Allow the reaction to slowly warm to room temperature over several hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by flash chromatography.

Protocol for Suzuki-Miyaura Cross-Coupling at C4

Reaction: Selective coupling of the C4-iodo position with a generic boronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2, 0.02 eq)

-

Triphenylphosphine (PPh3, 0.08 eq) or other suitable ligand

-

Potassium carbonate (K2CO3, 2.0 eq)

-

Toluene and Water (e.g., 4:1 mixture)

-

Argon or Nitrogen gas supply

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst and ligand.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add the degassed solvent mixture (toluene/water).

-

Heat the mixture to 90-110°C with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a logical workflow for the functionalization of this compound.

Conclusion

This technical guide has presented a theoretical yet comprehensive overview of the reactivity of this compound. By applying fundamental principles of physical organic chemistry and leveraging data from analogous systems, a clear and predictive model of reactivity has been constructed. The C4-iodo position is consistently identified as the most reactive site for a variety of transformations, including nucleophilic aromatic substitution, metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. This high degree of predicted regioselectivity makes this compound a potentially valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. The experimental protocols and reaction pathway diagrams provided herein offer a solid starting point for the practical application of this compound in synthetic chemistry. It is our hope that this guide will stimulate further experimental investigation into the rich and nuanced reactivity of this and other polyhalogenated heterocycles.

Methodological & Application

Application Notes: 2,3-Dibromo-4-iodopyridine in Regioselective Suzuki Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly-functionalized heterocyclic compounds are crucial building blocks in medicinal chemistry and materials science. Among these, substituted pyridines are prevalent in numerous pharmaceutical agents. 2,3-Dibromo-4-iodopyridine is a versatile, tri-halogenated pyridine scaffold that allows for sequential and regioselective carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) enables chemists to introduce different substituents at specific positions on the pyridine ring, providing a powerful tool for creating diverse molecular architectures.[1][2][3]

This document provides detailed protocols and data for the application of this compound in Suzuki cross-coupling reactions, focusing on the inherent regioselectivity of the substrate.

Key Feature: Regioselectivity

The primary advantage of this compound in Suzuki coupling is the ability to perform selective, stepwise functionalization. The reaction proceeds in a predictable manner based on the relative reactivity of the halogen atoms.

-

First Coupling (C4 Position): The carbon-iodine bond is significantly more reactive and susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine bonds. Therefore, the initial Suzuki coupling occurs exclusively at the C4 position.

-

Second Coupling (C2 Position): Following the reaction at the C4 position, the bromine atom at the C2 position is generally more reactive than the one at C3 due to the electronic effects of the pyridine nitrogen. More forcing reaction conditions are typically required to activate the C-Br bond compared to the C-I bond.

-

Third Coupling (C3 Position): The final bromine at the C3 position can be functionalized under even more rigorous conditions, allowing for the synthesis of fully substituted pyridine derivatives.

This stepwise reactivity allows for the controlled introduction of up to three different aryl or vinyl groups onto the pyridine core.

Reaction Schemes and Mechanisms

The sequential nature of the Suzuki coupling with this compound allows for the synthesis of di- and tri-substituted pyridines.

References

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sonogashira Coupling of 2,3-Dibromo-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective Sonogashira coupling of 2,3-Dibromo-4-iodopyridine with terminal alkynes. This reaction is a powerful tool for the synthesis of complex heterocyclic molecules, which are valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for Sonogashira couplings of polyhalogenated pyridines, leveraging the differential reactivity of carbon-halogen bonds.

Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] For substrates containing multiple halogen atoms, the reaction can be highly selective. In the case of this compound, the coupling reaction occurs preferentially at the C-I bond due to its lower bond dissociation energy compared to the C-Br bonds.[2] This chemoselectivity allows for the synthesis of 4-alkynyl-2,3-dibromopyridines, which can be further functionalized at the bromine positions in subsequent reactions.

Reaction Principle

The Sonogashira coupling of this compound proceeds selectively at the 4-position due to the higher reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) catalyst compared to the carbon-bromine bonds.[2] This allows for the introduction of an alkynyl substituent at a specific position on the pyridine ring while leaving the bromine atoms available for subsequent transformations.

Experimental Protocols

Two primary protocols are presented: a standard copper-co-catalyzed Sonogashira coupling and a copper-free variant. The choice of protocol may depend on the specific alkyne substrate and the desired reaction conditions.

Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method for the Sonogashira coupling of a variety of terminal alkynes with this compound.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add the anhydrous, degassed solvent (e.g., THF or DMF) to the flask.

-

Add the terminal alkyne (1.1-1.5 eq) and the amine base (e.g., Et₃N or DIPEA, 2-3 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesirable side reactions, such as alkyne homocoupling, or when working with sensitive substrates.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a pre-catalyst like [DTBNpP] Pd(crotyl)Cl)[3]

-

Amine base (e.g., Triethylamine, Diisopropylethylamine, or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Anhydrous, degassed solvent (e.g., THF, DMF, or Acetonitrile)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the palladium catalyst (0.01-0.05 eq) in the anhydrous, degassed solvent.

-

Add the terminal alkyne (1.1-1.5 eq) and the base (2-3 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

-

Once the reaction is complete, work-up the reaction mixture as described in Protocol 1 (steps 5-9).

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the selective Sonogashira coupling at the 4-position of a dihalopyridine with an iodo-substituent. The data is based on analogous reactions with structurally similar substrates due to the limited availability of specific data for this compound.

| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Alkyne | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | 25 | 12 | Phenylacetylene | ~85-95 |

| 2 | Pd(PPh₃)₄ (5) | - | DIPEA (3) | DMF | 50 | 8 | 1-Octyne | ~80-90 |

| 3 | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N (2.5) | DMF | 100 | 3 | Various aryl acetylenes | >90[4] |

| 4 | [DTBNpP] Pd(crotyl)Cl (5) | - | TMP (2) | Acetonitrile | 25 | 1-3 | 2-Ethynylaniline | ~90[3] |

Visualizations

Reaction Scheme

Caption: Sonogashira coupling of this compound.

Experimental Workflow

Caption: A typical workflow for a Sonogashira coupling experiment.

Catalytic Cycle

Caption: The palladium and copper catalytic cycles in Sonogashira coupling.

References

Application Notes and Protocols: Heck Reaction Conditions for 2,3-Dibromo-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for performing the Mizoroki-Heck reaction on the polyhalogenated substrate, 2,3-Dibromo-4-iodopyridine. Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br), the Heck reaction is anticipated to occur selectively at the C4-position (iodo). These notes outline the proposed reaction conditions, including catalyst, base, solvent, and temperature, and provide a generalized protocol based on established literature for similar substrates.

Introduction